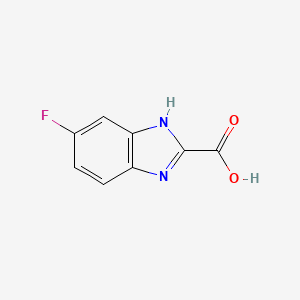

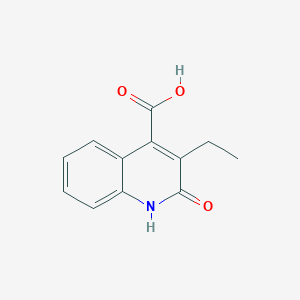

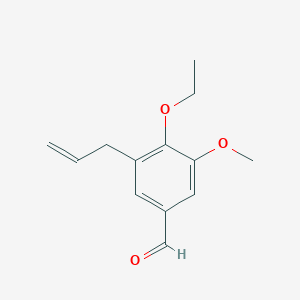

6-Fluoro-1H-benzoimidazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluoro-substituted benzimidazole derivatives is reported to be efficient and high-yielding. For instance, one-step routes to 2-fluoroalkylbenzimidazoles have been developed through the condensation of fluorinated carboxylic acids with aromatic diamines, which suggests a potential method for synthesizing 6-Fluoro-1H-benzoimidazole-2-carboxylic acid . Additionally, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides involves the condensation of different acid chlorides with amines, indicating the versatility of fluoro-substituted compounds in forming amide bonds .

Molecular Structure Analysis

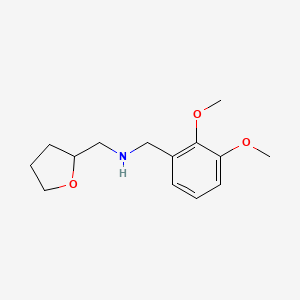

The molecular structure of fluoro-substituted benzimidazoles is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. The presence of fluorine is known to enhance the stability of the benzimidazole ring and can affect the binding affinity to biological targets . The structure of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a related compound, has been confirmed by IR and 1H-NMR spectroscopy, which could be analogous to the characterization of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid .

Chemical Reactions Analysis

Fluoro-substituted benzimidazoles can undergo various chemical reactions, including condensation with amines and acid chlorides to form amides . The reactivity of the fluorine atom also allows for further functionalization, as seen in the synthesis of 2-fluoro-6-iodobenzoic acid, where a diazotization and iodosubstitution reaction sequence is employed . These reactions demonstrate the potential for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid to participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzimidazoles are influenced by the presence of the fluorine atom. For example, 2-fluoro-6-iodobenzoic acid is described as a loose white crystal, indicating that similar fluoro-substituted compounds may also exhibit crystalline properties . The fluorine atom's electronegativity can affect the acidity of the carboxylic acid group and the overall polarity of the molecule, which can be important for solubility and reactivity .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

6-Fluoro-1H-benzoimidazole-2-carboxylic acid and its derivatives have been actively researched for their synthesis and potential as antimicrobial agents. Kumar et al. (2006) synthesized novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles, exhibiting promising anti-bacterial activity against Salmonella typhimurium (Kumar et al., 2006). Similarly, Priya et al. (2005) synthesized 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, reporting potent antimicrobial activities (Priya et al., 2005).

Luminescence and Anion Recognition

In the field of luminescence, Zhang et al. (2012) created a novel terbium 2-hydroxymethyl-benzoimidazole-6-carboxylic acid complex, which exhibited unique emission changes to fluoride anions, leading to the development of a hybrid material for anion recognition in water (Zhang et al., 2012).

Radiopharmaceutical Applications

Wagner et al. (2009) described a novel approach for preparing carrier-added 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in PET scans for neurologic and oncologic applications (Wagner et al., 2009).

Anticancer Potential

In cancer research, compounds derived from 6-Fluoro-1H-benzoimidazole-2-carboxylic acid have shown significant potential. Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating significant anticancer activity against various carcinoma cell lines (Bhatt et al., 2015).

Propriétés

IUPAC Name |

6-fluoro-1H-benzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXHLKWWJIWESF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390137 |

Source

|

| Record name | 6-Fluoro-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-benzoimidazole-2-carboxylic acid | |

CAS RN |

876710-76-8 |

Source

|

| Record name | 6-Fluoro-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)